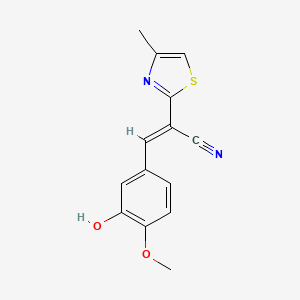
(E)-3-(3-hydroxy-4-methoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-hydroxy-4-methoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile, also known as HMT, is a chemical compound with potential applications in scientific research. HMT is a derivative of curcumin, a natural compound found in turmeric, and has been shown to have anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of (E)-3-(3-hydroxy-4-methoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation and cancer cell growth. This compound has been shown to inhibit the activity of several enzymes involved in these pathways, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. These include anti-inflammatory, antioxidant, and anticancer effects. This compound has also been shown to modulate the expression of various genes involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-3-(3-hydroxy-4-methoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile in lab experiments is its potential therapeutic properties, which may provide insights into the mechanisms of inflammation and cancer cell growth. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on (E)-3-(3-hydroxy-4-methoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile. One area of interest is the development of this compound derivatives with improved therapeutic properties. Another area of interest is the investigation of the potential synergistic effects of this compound with other compounds, such as chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
(E)-3-(3-hydroxy-4-methoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile can be synthesized through several methods, including the reaction of curcumin with thiosemicarbazide and formaldehyde, or by the reaction of curcumin with thiosemicarbazide and 2-chloroacetaldehyde. The synthesis of this compound is typically carried out under reflux conditions with an appropriate solvent, such as ethanol or methanol.
Aplicaciones Científicas De Investigación
(E)-3-(3-hydroxy-4-methoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile has been the subject of several scientific studies due to its potential therapeutic properties. One study found that this compound inhibited the growth of cancer cells in vitro and in vivo, suggesting that it may have anticancer effects. Another study showed that this compound had anti-inflammatory effects in a mouse model of acute lung injury, suggesting that it may have potential as a treatment for inflammatory diseases.
Propiedades
IUPAC Name |
(E)-3-(3-hydroxy-4-methoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-9-8-19-14(16-9)11(7-15)5-10-3-4-13(18-2)12(17)6-10/h3-6,8,17H,1-2H3/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEERLZUUXHAOKV-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=CC2=CC(=C(C=C2)OC)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)/C(=C/C2=CC(=C(C=C2)OC)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


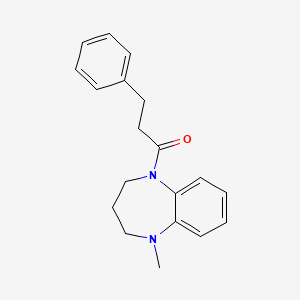
![4-ethyl-N-[(4-fluorophenyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7644182.png)
![5-[2-Oxo-2-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7644205.png)

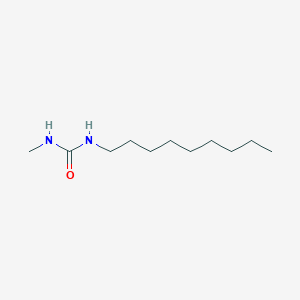

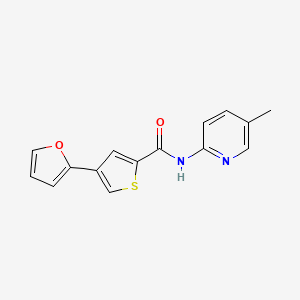
![(3-Methyl-4-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7644230.png)
![[4-(1-Methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7644237.png)
![N-[4-[(E)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]phenyl]acetamide](/img/structure/B7644242.png)
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-thiophen-2-ylacetamide](/img/structure/B7644264.png)
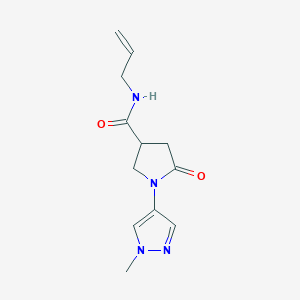
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B7644270.png)